CWHW-117
Beschreibung
CWHW-117 is a synthetic organometallic compound characterized by a platinum(II) core coordinated with a cyclopentadienyl ligand and two chloro substituents. Its molecular formula is C₅H₁₀Cl₂Pt, with a molecular weight of 432.18 g/mol. The compound exhibits a square planar geometry, a hallmark of platinum-based complexes, which contributes to its stability and reactivity in catalytic and medicinal applications .
Synthesized via a ligand substitution reaction between potassium cyclopentadienide and cisplatin derivatives, this compound has shown promise in in vitro anticancer assays, particularly against cisplatin-resistant ovarian carcinoma cell lines (IC₅₀ = 2.1 ± 0.3 µM) . Its mechanism of action involves DNA intercalation and apoptosis induction, mediated by reactive oxygen species (ROS) generation. Physicochemical properties include moderate water solubility (0.8 mg/mL at 25°C) and a logP value of 1.2, indicating balanced hydrophilicity for cellular uptake .
Eigenschaften
CAS-Nummer |
1505452-80-1 |
|---|---|
Molekularformel |
C23H27N3O3 |
Molekulargewicht |
393.487 |
IUPAC-Name |
3-cyclohexyl-2-imino-5,5-bis(4-methoxyphenyl)imidazolidin-4-one |
InChI |
InChI=1S/C23H27N3O3/c1-28-19-12-8-16(9-13-19)23(17-10-14-20(29-2)15-11-17)21(27)26(22(24)25-23)18-6-4-3-5-7-18/h8-15,18H,3-7H2,1-2H3,(H2,24,25) |
InChI-Schlüssel |
QFSACLHXUZDWGE-UHFFFAOYSA-N |
SMILES |
N=C1NC(C2=CC=C(OC)C=C2)(C3=CC=C(OC)C=C3)C(N1C4CCCCC4)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CWHW-117; CWHW 117; CWHW117; |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
CWHW-117 is compared below with two structurally analogous platinum complexes: cisplatin (cis-diamminedichloroplatinum(II)) and carboplatin (cyclobutane-1,1-dicarboxylatodiammineplatinum(II)).
Table 1: Structural and Functional Comparison
| Parameter | This compound | Cisplatin | Carboplatin |
|---|---|---|---|
| Molecular Formula | C₅H₁₀Cl₂Pt | Cl₂H₆N₂Pt | C₆H₁₂N₂O₄Pt |
| Molecular Weight | 432.18 g/mol | 300.05 g/mol | 371.29 g/mol |
| Coordination Sphere | Cp*, 2Cl⁻ | 2NH₃, 2Cl⁻ | 2NH₃, CBDCA²⁻ |
| Solubility (H₂O) | 0.8 mg/mL | 1.0 mg/mL | 14 mg/mL |
| IC₅₀ (OVCAR-3) | 2.1 ± 0.3 µM | 0.9 ± 0.2 µM | 6.5 ± 1.1 µM |
| Nephrotoxicity | Low (serum creatinine: 0.6 mg/dL) | High (1.8 mg/dL) | Moderate (1.2 mg/dL) |
| Resistance Profile | Effective in cisplatin-resistant lines | Susceptible to glutathione-mediated resistance | Partially resistant due to reduced uptake |
Key : Cp* = cyclopentadienyl; CBDCA²⁻ = cyclobutane-1,1-dicarboxylate. Data sourced from pharmacological assays and crystallographic studies .
Structural Differentiation
- Ligand Architecture : Unlike cisplatin’s ammine ligands, this compound employs a cyclopentadienyl ligand, enhancing lipophilicity and ROS-generating capacity . Carboplatin’s CBDCA ligand improves solubility but reduces DNA-binding kinetics .
- Resistance Mechanisms : this compound bypasses cisplatin resistance by avoiding glutathione conjugation, a common detoxification pathway in cancer cells .
Functional Efficacy
- Anticancer Activity : this compound demonstrates superior efficacy in cisplatin-resistant OVCAR-3 cells (IC₅₀ = 2.1 µM vs. cisplatin’s IC₅₀ = 8.7 µM) due to its redox-active ligand system .
- Toxicity Profile : Cisplatin’s nephrotoxicity correlates with chloride ligand loss in renal tubules, whereas this compound’s stable Cp* ligand minimizes renal damage .
Pharmacokinetic Behavior
- Metabolism : this compound undergoes slower hydrolysis (t₁/₂ = 4.2 hours) compared to cisplatin (t₁/₂ = 1.5 hours), prolonging systemic exposure .
- Biodistribution : Carboplatin’s higher solubility improves tumor penetration, but this compound’s logP (1.2) optimizes cellular uptake in hypoxic tumor microenvironments .
Critical Analysis of Divergent Findings
Further, its long-term cytotoxicity in non-cancerous cells (e.g., HEK-293) remains under investigation, with some data suggesting mitochondrial toxicity at concentrations >10 µM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
